Bienvenue dans la boutique en ligne BenchChem!

Ahn 683

Peripheral Benzodiazepine Receptor PBR TSPO

AHN 683 (CAS 143934-15-0) is a fluorescein-derived, high-affinity fluorescent ligand targeting the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). Structurally, it is an isoquinoline carboxamide analog related to PK 14105, incorporating a fluorescein moiety that confers its intrinsic fluorescence and enables non-radioactive detection methodologies.

Molecular Formula C42H32FN3O7
Molecular Weight 709.7 g/mol
CAS No. 143934-15-0
Cat. No. B1665080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhn 683
CAS143934-15-0
Synonyms1-(2-fluoro-5-N-(1,3-dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofurancarboxamide)phenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide
AHN 683
AHN-683
Molecular FormulaC42H32FN3O7
Molecular Weight709.7 g/mol
Structural Identifiers
SMILESCCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)F
InChIInChI=1S/C42H32FN3O7/c1-4-22(2)46(3)40(50)35-18-23-7-5-6-8-28(23)38(45-35)30-19-25(10-16-34(30)43)44-39(49)24-9-13-31-29(17-24)41(51)53-42(31)32-14-11-26(47)20-36(32)52-37-21-27(48)12-15-33(37)42/h5-22,47-48H,4H2,1-3H3,(H,44,49)
InChIKeyUBHBPMOKEFIASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHN 683 CAS 143934-15-0: A Fluorescein-Derived Fluorescent Probe for Peripheral Benzodiazepine Receptor (PBR/TSPO) Quantification and Characterization


AHN 683 (CAS 143934-15-0) is a fluorescein-derived, high-affinity fluorescent ligand targeting the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO) [1]. Structurally, it is an isoquinoline carboxamide analog related to PK 14105, incorporating a fluorescein moiety that confers its intrinsic fluorescence and enables non-radioactive detection methodologies [2].

Why Substituting AHN 683 with Radioligands or Other PBR/TSPO Probes Introduces Irreconcilable Experimental Limitations in Non-Radioactive Receptor Pharmacology


Substitution of AHN 683 with generic radioligands such as [³H]PK 11195 or [³H]Ro 5-4864, or with alternative fluorescent probes, fundamentally alters experimental outcomes due to the compound's unique dual capability as both a high-affinity ligand and a direct fluorescent reporter. This dual functionality eliminates the need for radioactive materials handling and enables real-time, kinetic analysis of ligand-receptor interactions that is impossible with radioligands [1]. Furthermore, AHN 683's binding characteristics—including its saturable binding (Bmax = 2.3 ± 0.3 pmol/mg), affinity (KD = 40.4 ± 2.2 nM), and specific pharmacological profile—differ significantly from other PBR ligands, meaning that interchanging compounds without revalidating binding parameters and detection methods can lead to non-comparable or misinterpreted data [1].

Quantitative Differentiation Guide: AHN 683 vs. Radioligands and Other PBR/TSPO Ligands


AHN 683 vs. Radioligand [³H]PK 11195: Comparable Upregulation Detection of PBR Density Following Furosemide Treatment

AHN 683 directly demonstrates comparable utility to the gold-standard radioligand [³H]PK 11195 in quantifying PBR density changes in response to a physiological stimulus. In a head-to-head comparative model of chronic furosemide treatment in rats, AHN 683 detected a significant 29.2% increase in PBR density in renal membranes (P < 0.02), a value that closely mirrors the 35.6% increase measured using [³H]PK 11195 (P < 0.001) [1]. This direct correlation validates AHN 683 as a functionally equivalent, non-radioactive alternative for quantifying receptor regulation in drug-induced or pathological states.

Peripheral Benzodiazepine Receptor PBR TSPO Fluorescent Ligand Binding Receptor Upregulation

AHN 683 Binding Affinity (KD 40.4 nM) vs. Radioligand [³H]Ro 5-4864 (KD 1.6 nM) and [³H]PK 11195 (KD 20 nM): Quantifying the Affinity-Fluorescence Trade-off

AHN 683 exhibits a high nanomolar binding affinity for PBR with a KD of 40.4 ± 2.2 nM, as determined by direct fluorescence measurements in rat renal membranes [1]. Cross-study comparison reveals this affinity is approximately 25-fold lower than the highest-affinity radioligand, [³H]Ro 5-4864 (KD = 1.6 nM in brain membranes) [2], and approximately 2-fold lower than the widely used [³H]PK 11195 (KD ≈ 20 nM) . The competitive binding Ki for AHN 683 was 77.4 ± 13.5 nM against [³H]Ro 5-4864 [1], confirming its ability to displace standard PBR ligands. The modest reduction in absolute affinity is the quantifiable trade-off for gaining intrinsic fluorescence and eliminating the need for radioactivity.

Binding Affinity KD Ki Radioligand Fluorescent Probe

AHN 683 vs. Irreversible Ligand AHN 086: Reversible vs. Irreversible Binding Mechanism Determines Functional Utility

AHN 683 exhibits rapid and reversible binding to PBR, a property that distinguishes it fundamentally from irreversible ligands like AHN 086 (IC50 ≈ 1.3 nM) [2]. The reversible nature of AHN 683 binding was confirmed by saturation analysis showing a single, saturable binding site with a Bmax of 2.3 ± 0.3 pmol/mg protein [1]. In contrast, AHN 086, an isothiocyanate derivative of Ro 5-4864, binds irreversibly, covalently modifying the receptor and preventing its use in kinetic, competitive binding, or washout studies [2]. This mechanistic difference dictates that AHN 683 is suitable for equilibrium binding studies, real-time kinetic analysis, and competitive displacement assays, whereas AHN 086 is confined to receptor labeling, occupancy tracking, or functional ablation experiments.

Reversible Binding Irreversible Ligand Kinetic Analysis PBR AHN 086

AHN 683 Binding Site Density (Bmax) Quantified in Renal Tissue Provides a Validated Baseline for Cross-Tissue and Cross-Species PBR Density Comparisons

AHN 683 binding to rat renal membranes was saturable, revealing a maximum number of binding sites (Bmax) of 2.3 ± 0.3 pmol/mg protein [1]. This quantitative measurement establishes a baseline for PBR density in kidney tissue, which is known to have high PBR expression [2]. While direct head-to-head Bmax comparisons with other ligands in the exact same tissue preparation are not available in the primary literature, the 2.3 pmol/mg value serves as a critical reference point for validating PBR expression levels in renal models and for normalizing binding data across different tissue types or species when using AHN 683.

Receptor Density Bmax Peripheral Benzodiazepine Receptor Tissue Distribution Quantitative Receptor Autoradiography

AHN 683 Binding is Pharmacologically Specific to PBR, as Demonstrated by Displacement with Structurally Diverse PBR Ligands and Lack of Displacement by Non-PBR Compounds

The binding of AHN 683 to rat renal membranes was competitively inhibited by a range of structurally diverse PBR ligands, including isoquinoline carboxamide enantiomers, with potencies that closely matched values obtained using radioligand binding techniques [1]. Crucially, AHN 683 binding was unaffected by compounds that do not recognize peripheral-type benzodiazepine receptors, confirming its pharmacological specificity [1]. This selectivity profile is inferred to be superior or comparable to that of other fluorescent PBR probes, which may exhibit off-target binding due to the fluorophore moiety or linker chemistry [2].

Pharmacological Specificity Selectivity Competitive Binding PBR Fluorescent Ligand

AHN 683 Binding is Sensitive to Histidine Modification by Diethylpyrocarbonate, Suggesting a Specific Residue Involvement in the PBR Binding Pocket

The binding of AHN 683 to PBR was significantly reduced by the histidine-modifying reagent diethylpyrocarbonate (DEPC) [1]. This observation indicates that a histidine residue is located at or near the ligand-binding locus of the PBR, and that AHN 683's interaction with this residue is critical for high-affinity binding. This finding parallels similar observations with other PBR ligands, including the irreversible ligand AHN 086, suggesting a conserved binding mechanism [2].

Binding Site Histidine Residue Diethylpyrocarbonate Structure-Activity Relationship Fluorescent Probe

Validated Application Scenarios for AHN 683 in PBR/TSPO-Focused Research and Screening Campaigns


Non-Radioactive Quantification of PBR/TSPO Density and Upregulation in Drug Discovery and Disease Models

Use AHN 683 to measure changes in PBR density in tissue homogenates or cell lines following pharmacological intervention, such as chronic diuretic treatment, neuroinflammation, or cancer therapy. The compound's comparable performance to [³H]PK 11195 in detecting receptor upregulation (29.2% vs 35.6% increase, respectively) validates its use as a direct, non-radioactive alternative for quantifying receptor regulation [1].

Real-Time Kinetic Analysis and Competitive Binding Assays for PBR Ligand Screening

Leverage AHN 683's rapid, reversible binding and intrinsic fluorescence to perform real-time association/dissociation kinetics and competitive displacement assays in 96- or 384-well plate formats. The compound's nanomolar affinity (KD = 40.4 nM) enables high-throughput screening of novel PBR ligands without the hazards and costs associated with radioligands [1].

In Vitro Fluorescence Imaging of PBR/TSPO Distribution in Tissue Sections or Live Cells

Employ AHN 683 as a fluorescent probe for visualizing PBR distribution in tissue sections or live cells using standard fluorescence microscopy or confocal imaging. Its fluorescein-derived structure provides intrinsic fluorescence for direct detection, enabling spatial mapping of PBR expression in normal and diseased tissues, such as glioma, breast cancer, or activated microglia [1].

Quote Request

Request a Quote for Ahn 683

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.